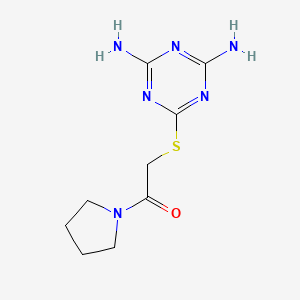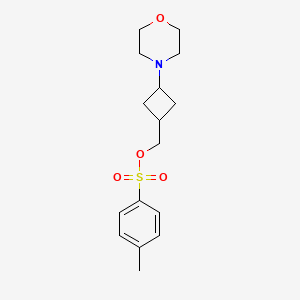
1-(Allyloxy)-3-chloro-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Allyloxy)-3-chloro-5-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an allyloxy group attached to a benzene ring, which also bears a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3-chloro-5-methylbenzene typically involves the reaction of 3-chloro-5-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-chloro-5-methylphenol+allyl bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-(Allyloxy)-3-chloro-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
- Oxidation of the allyloxy group can yield 3-chloro-5-methylbenzaldehyde or 3-chloro-5-methylbenzoic acid.
- Reduction of the chlorine atom can produce 1-(Allyloxy)-5-methylbenzene.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
1-(Allyloxy)-3-chloro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(Allyloxy)-3-chloro-5-methylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the allyloxy group and chlorine atom can influence its binding affinity and specificity towards these targets.
類似化合物との比較
1-Allyloxy-4-propoxybenzene: Known for its insect repellent properties and potential as an acaricide.
1,4-Diallyloxybenzene: Exhibits similar chemical reactivity but with different substitution patterns.
1,4-Dipropoxybenzene: Another dialkoxybenzene with distinct physical and chemical properties.
Uniqueness: 1-(Allyloxy)-3-chloro-5-methylbenzene is unique due to the specific positioning of the allyloxy, chlorine, and methyl groups on the benzene ring
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
1-chloro-3-methyl-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h3,5-7H,1,4H2,2H3 |
InChIキー |
KWVJESNHLRSILF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Cl)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


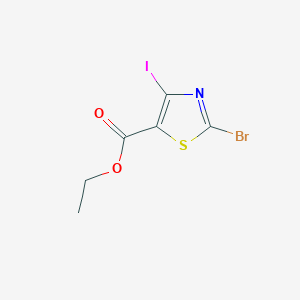
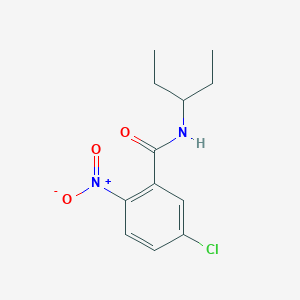

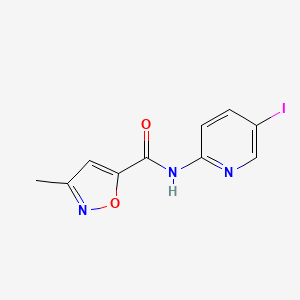
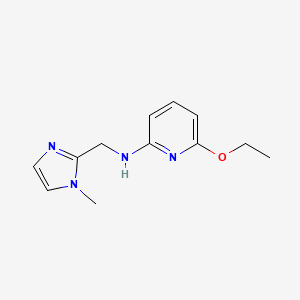
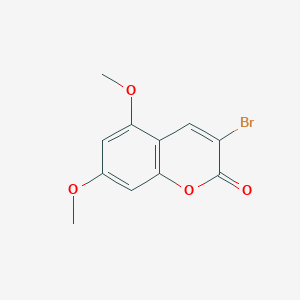
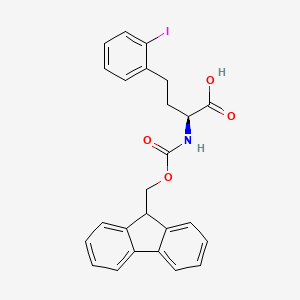
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
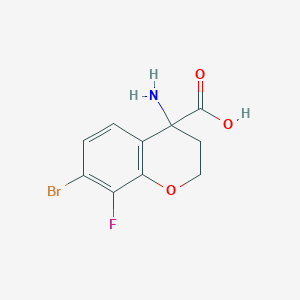

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
